

A Comparative Guide: Doped vs. Dopant-Free Spiro-TTB in Perovskite Solar Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spiro-ttb*

Cat. No.: *B3142985*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Spiro-TTB (2,2',7,7'-tetrakis(N,N-di-p-tolyl)amino-9,9'-spirobifluorene) has emerged as a prominent hole-transporting material (HTM) in the field of perovskite solar cells (PSCs), offering a promising alternative to the widely used Spiro-OMeTAD. A critical aspect of its application is the decision to use it in its pristine, dopant-free form or to enhance its properties through the addition of dopants. This guide provides a comprehensive side-by-side comparison of doped and dopant-free **Spiro-TTB**, supported by experimental data, to aid researchers in selecting the optimal material for their specific applications.

Data Presentation: Performance Metrics

The performance of **Spiro-TTB** as an HTM is significantly influenced by the presence of dopants. Doping is a common strategy to increase the charge carrier density and conductivity of the HTL, which can lead to improved device efficiency. However, dopants can also introduce stability issues. The following table summarizes key performance parameters from studies on perovskite solar cells utilizing both doped and dopant-free **Spiro-TTB**.

Parameter	Doped Spiro-TTB	Dopant-Free Spiro-TTB	Key Observations
Power Conversion Efficiency (PCE)	Up to 20.86% (with BCF(OH ₂) dopant)[1]	Up to 15.22%[2]	Doping significantly enhances the overall efficiency of the solar cell.
Open-Circuit Voltage (V _{oc})	~1.15 V (with BCF(OH ₂) dopant)[1]	~1.07 V[2]	Doped Spiro-TTB generally exhibits a higher V _{oc} .
Short-Circuit Current Density (J _{sc})	~21.97 mA/cm ² (with BCF(OH ₂) dopant)[1]	~19.52 mA/cm ² [2]	Higher J _{sc} is typically achieved with doped Spiro-TTB due to improved charge extraction.
Fill Factor (FF)	~82% (with BCF(OH ₂) dopant)[1]	~72.87%[2]	The fill factor is notably improved with doping, indicating more efficient charge collection.
Hole Mobility	$1.22 \times 10^{-2} \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$ (with BCF dopant)	$4.12 \times 10^{-4} \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$	Doping leads to a significant increase in hole mobility, facilitating more efficient charge transport.
Conductivity	Significantly higher than dopant-free	Lower, often requiring a thicker layer	Doping is crucial for achieving high conductivity in the HTL.[3]
Stability	Can be compromised by hygroscopic dopants	Generally more stable, especially against moisture	Dopant-free devices often exhibit superior long-term stability.[4]

Experimental Protocols

The following are generalized experimental protocols for the fabrication and characterization of perovskite solar cells using **Spiro-TTB** as the hole-transporting layer.

1. Substrate Preparation:

- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes to improve the wettability of the surface.

2. Deposition of Electron Transport Layer (ETL):

- A compact TiO_2 layer is deposited on the FTO substrate by spin-coating a precursor solution at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
- A mesoporous TiO_2 layer is then deposited by spin-coating a paste at 4000 rpm for 20 seconds and subsequently sintered at 500°C for 30 minutes.

3. Perovskite Layer Deposition:

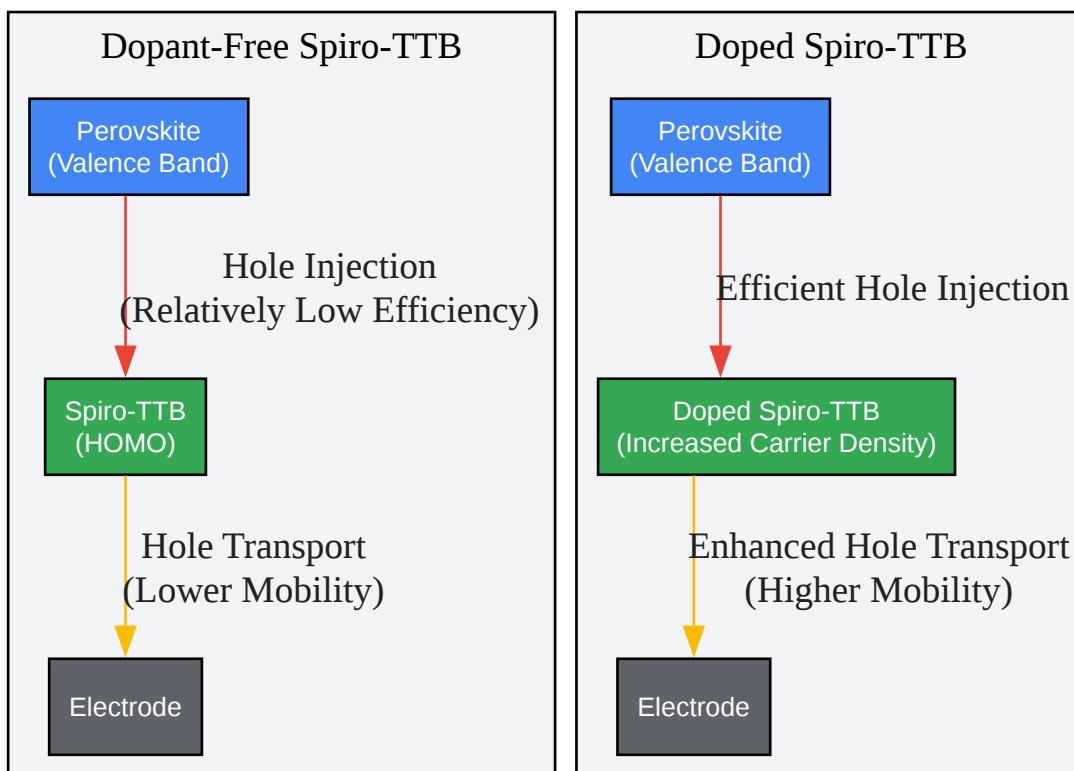
- A perovskite precursor solution (e.g., a mixture of FAI, PbI_2 , MABr , and PbBr_2 in a DMF:DMSO solvent) is spin-coated onto the TiO_2 layer in a nitrogen-filled glovebox.
- An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce crystallization.
- The film is then annealed at 100-150°C for 10-60 minutes to form the crystalline perovskite layer.

4. Hole Transport Layer (HTL) Deposition:

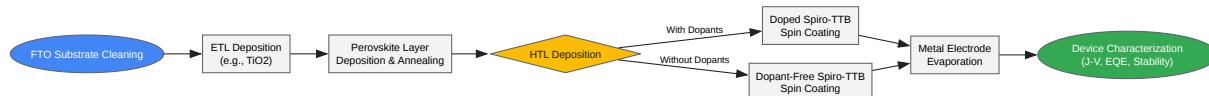
- **Dopant-Free Spiro-TTB:** A solution of **Spiro-TTB** in chlorobenzene (e.g., 50 mg/mL) is spin-coated onto the perovskite layer at 3000 rpm for 30 seconds.

- Doped **Spiro-TTB**: A solution of **Spiro-TTB** in chlorobenzene is prepared, to which dopants are added. Common dopants include lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (t-BP). A typical formulation involves dissolving **Spiro-TTB** in chlorobenzene and then adding a specific volume of a stock solution of LiTFSI in acetonitrile and t-BP.^[5] This solution is then spin-coated onto the perovskite layer.

5. Metal Electrode Deposition:


- Finally, a gold or silver electrode (80-100 nm) is deposited on top of the HTL by thermal evaporation under high vacuum.

6. Characterization:


- Current-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated solar cells is measured using a solar simulator under AM 1.5G illumination (100 mW/cm²).
- External Quantum Efficiency (EQE): EQE spectra are measured to determine the cell's efficiency at converting photons of different wavelengths into electrons.
- Stability Testing: The long-term stability of unencapsulated devices is often tested by storing them in a controlled environment (e.g., ambient air with specific humidity) and periodically measuring their J-V characteristics.

Mandatory Visualization

The following diagrams illustrate the charge transport mechanism in doped versus dopant-free **Spiro-TTB** and a typical experimental workflow for perovskite solar cell fabrication.

[Click to download full resolution via product page](#)

Caption: Charge transport in doped vs. dopant-free **Spiro-TTB**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for perovskite solar cell fabrication.

In conclusion, the choice between doped and dopant-free **Spiro-TTB** involves a trade-off between device efficiency and long-term stability. Doped **Spiro-TTB** consistently yields higher power conversion efficiencies due to its enhanced hole mobility and conductivity.[6][7] Conversely, dopant-free **Spiro-TTB** offers a pathway to more stable devices by mitigating

issues associated with hygroscopic dopants.[3][8] The optimal choice will depend on the specific research goals, whether prioritizing peak performance or long-term operational stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comparative Guide: Doped vs. Dopant-Free Spiro-TTB in Perovskite Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3142985#side-by-side-comparison-of-doped-vs-dopant-free-spiro-ttb>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com